Technical Documentation Center

Acetyl-L-valine methyl amide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Acetyl-L-valine methyl amide
  • CAS: 19701-84-9

Core Science & Biosynthesis

Foundational

Technical Guide: Intramolecular Hydrogen Bonding in Ac-Val-NHMe

This technical guide details the intramolecular hydrogen bonding patterns of N-acetyl-L-valine-N-methylamide (Ac-Val-NHMe) . It is structured to provide actionable protocols for characterization and a rigorous theoretica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the intramolecular hydrogen bonding patterns of N-acetyl-L-valine-N-methylamide (Ac-Val-NHMe) . It is structured to provide actionable protocols for characterization and a rigorous theoretical framework for interpreting conformational data.

Executive Summary

Ac-Val-NHMe serves as a critical "dipeptide model" for understanding the local conformational propensity of the valine residue in proteins. Unlike alanine or glycine, valine possesses a


-branched isopropyl side chain. This steric bulk severely restricts the 

rotameric space, forcing the backbone into specific basins of attraction.

This guide focuses on the two dominant intramolecular hydrogen bonding (IMHB) patterns that define its folded and extended states: the


 (Gamma-turn)  and the 

(Extended/Beta-strand)
conformations. Understanding the competition between these states is essential for peptidomimetic drug design and protein folding studies.

Part 1: The Conformational Landscape

The conformational stability of Ac-Val-NHMe is dictated by the competition between internal enthalpy (H-bond formation) and entropic/steric penalties.

The Conformation (Gamma-Turn)

The


 state forms a 7-membered ring via a hydrogen bond between the carbonyl oxygen of the acetyl group (

) and the amide proton of the methylamide group (

).
  • Topology:

    
     CO 
    
    
    
    
    
    NH.
  • Geometry:

    
     to 
    
    
    
    ,
    
    
    to
    
    
    .
  • Valine Specificity: L-Valine strongly prefers the Equatorial Gamma-Turn (

    
    ) . The Axial Gamma-Turn (
    
    
    
    ) is sterically prohibited due to the clash between the isopropyl side chain and the peptide backbone.
The Conformation (Extended)

The


 state forms a 5-membered ring between the NH and CO of the same residue. While often termed a "weak" interaction, it is the fundamental stabilizer of the extended 

-strand conformation in the absence of tertiary contacts.
  • Topology:

    
     NH 
    
    
    
    
    
    CO.
  • Geometry:

    
    , 
    
    
    
    .
  • Valine Specificity: The

    
    -branching of valine naturally biases the backbone 
    
    
    
    angle toward more negative values, intrinsically stabilizing the
    
    
    extended form compared to non-branched residues like alanine.
H-Bond Topology Diagram

The following diagram illustrates the logical flow of conformational selection and the topology of the H-bonds.

G Start Ac-Val-NHMe (Gas Phase / Non-Polar) Sterics Valine Beta-Branching (Steric Restriction) Start->Sterics C7 C7 Conformation (Gamma Turn) Sterics->C7 Allows C7(eq) C5 C5 Conformation (Extended Beta-Strand) Sterics->C5 Favors Extended C7_Desc 7-Membered Ring (CO[i] ... NH[i+2]) Strong H-Bond C7->C7_Desc C5_Desc 5-Membered Ring (NH[i] ... CO[i]) Weak/Virtual H-Bond C5->C5_Desc

Caption: Logical flow of conformational selection in Ac-Val-NHMe driven by steric constraints.

Part 2: Spectroscopic Characterization Protocols

To distinguish between


 and 

states, a multi-modal spectroscopic approach is required. The following protocols are designed to minimize intermolecular aggregation, which can mimic intramolecular H-bonding.
Experiment A: FTIR Spectroscopy (Amide A Region)

The Amide A band (N-H stretch) is the most diagnostic feature.

Protocol:

  • Solvent Selection: Use dry

    
     or 
    
    
    
    . Avoid polar solvents (DMSO, MeOH) which disrupt IMHBs.
  • Concentration: Prepare samples at

    
     to ensure monomeric species.
    
  • Data Acquisition: Scan range 3200–3600 cm

    
    , resolution 1 cm
    
    
    
    .

Diagnostic Table:

FeatureFrequency (

)
Interpretation
Free NH

Non-bonded or solvent exposed.

NH

Weakly bonded (Extended). Often appears as a low-freq shoulder to Free NH.

NH

Strongly bonded (Gamma-turn). Distinct, redshifted peak.

Technical Insight: In Ac-Val-NHMe, you will often observe a "doublet" in the non-polar spectrum representing the equilibrium between the


 (extended) and 

(folded) populations.
Experiment B: NMR Spectroscopy (Temperature Coefficients)

NMR provides dynamic information about solvent accessibility.

Protocol:

  • Solvent:

    
     (non-polar reference) or DMSO-
    
    
    
    (to test stability).
  • Variable Temperature (VT): Record

    
     spectra from 298 K to 323 K in 5 K increments.
    
  • Analysis: Plot chemical shift (

    
    ) vs. Temperature (
    
    
    
    ). Calculate slope
    
    
    .

Diagnostic Criteria:

ParameterValueInterpretation
Coeff (

)

Intramolecular H-bond (

).
The proton is shielded from solvent collisional exchange.
Coeff (

)

Solvent Exposed. Typical of random coil or unstable

in polar media.
Coupling (

)

Extended (

).
Indicates

.
Coupling (

)

Turn (

).
Indicates

.

Part 3: Computational Modelling (DFT)

Experimental data should be validated against Density Functional Theory (DFT) calculations.

Recommended Workflow:

  • Level of Theory: B3LYP-D3(BJ)/6-311++G(d,p). The dispersion correction (D3) is critical for accurately modeling weak non-covalent interactions like the

    
     bond.
    
  • Solvation Model: PCM or SMD (Solvation Model based on Density) if simulating solution; Gas Phase for fundamental minima.

Energetic Hierarchy (Gas Phase):

  • Global Minimum:

    
     (Equatorial Gamma Turn).
    
  • Local Minimum:

    
     (Extended). Typically 1.0–2.5 kcal/mol higher than 
    
    
    
    , but entropically favored at higher temperatures.
  • High Energy:

    
     (Axial Gamma Turn). Destabilized by Valine side chain (
    
    
    
    ).

Part 4: Solvent Modulation & Biological Relevance

The transition from gas phase (vacuum) to water represents the biological folding process.

  • Non-Polar (Chloroform): The

    
     conformation is dominant. The molecule folds upon itself to satisfy H-bond potential.
    
  • Polar (Water): Water molecules compete as stronger H-bond donors/acceptors. The intramolecular

    
     and 
    
    
    
    bonds are often replaced by intermolecular bonds to water.
  • The Valine Effect: Despite solvent competition, the steric bulk of Valine restricts the backbone, keeping the population biased toward the extended (

    
    -strand) region of the Ramachandran plot (the Polyproline II or 
    
    
    
    basin) rather than a purely random coil.
References
  • Avignon, M., et al. (1973). "Infrared sequences of the C7 and C5 conformations in dipeptides." Biopolymers.[1] Link

  • Han, W. G., et al. (1998). "Ab initio study of the conformational features of N-acetyl-L-valine-N-methylamide." Journal of Molecular Structure: THEOCHEM. Link

  • Cierpicki, T., & Otlewski, J. (2001). "Amide proton temperature coefficients as hydrogen bond indicators in proteins." Journal of Biomolecular NMR. Link

  • Perczel, A., et al. (2003). "Peptide Models. 33. Extrapolation of Low-Level Hartree-Fock Data of Peptide Conformation to Large Basis Set DFT Results." Journal of Physical Chemistry A. Link

Sources

Exploratory

An In-Depth Technical Guide to the C7eq and C5 Conformational States of Valine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The conformational landscape of peptides is a critical determinant of their biological activity, bioavailability, and therapeutic potential.[1] For...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of peptides is a critical determinant of their biological activity, bioavailability, and therapeutic potential.[1] For derivatives of the amino acid valine, two predominant backbone conformations, the equatorial C7 (C7eq) and the extended C5, are of particular significance. These states are defined by distinct intramolecular hydrogen-bonding patterns that dictate the local peptide architecture. Understanding the delicate equilibrium between the C7eq and C5 states is paramount for the rational design of peptidomimetics and peptide-based therapeutics.[1][2][3] This guide provides a comprehensive exploration of these conformational states, detailing the structural nuances, the physicochemical factors governing their interconversion, and the advanced analytical techniques employed for their characterization. We synthesize theoretical principles with practical, field-proven methodologies to offer a robust framework for researchers in peptide science and drug development.

Foundational Principles: The Conformational World of Peptides

The biological function of a peptide is intrinsically linked to its three-dimensional structure. This structure is not static but exists as an ensemble of interconverting conformers in solution.[4][5] The primary determinants of local conformation are the torsional angles of the peptide backbone, principally phi (Φ, C'-N-Cα-C') and psi (Ψ, N-Cα-C'-N). The sterically allowed combinations of these angles are famously depicted on a Ramachandran plot.

Within this conformational space, specific arrangements are stabilized by intramolecular hydrogen bonds (IMHBs), which are non-covalent interactions crucial for defining secondary structures like helices and turns.[6][7] For a single amino acid residue, two fundamental IMHB-stabilized conformations are the C7 and C5 states.

  • The C7 Conformation: This is a seven-membered ring structure stabilized by a hydrogen bond between the carbonyl oxygen of a residue (i) and the amide proton of the same residue (i). This forms a structure known as a γ-turn. When the side chain is in an equatorial-like position relative to this ring, it is termed C7eq.

  • The C5 Conformation: This state is characterized by a five-membered ring formed by a hydrogen bond between the carbonyl oxygen of residue (i) and the amide proton of the next residue (i+1).[6] This interaction forces the peptide backbone into a fully extended conformation.[8]

The bulky isopropyl side chain of valine introduces significant steric constraints, making the C7eq and C5 conformations particularly important and energetically competitive.[9][10]

Diagram: Fundamental C7eq and C5 Conformational States

The diagram below illustrates the defining intramolecular hydrogen bonds (IMHBs) for the C7eq and C5 conformations of a model valine derivative, N-Acetyl-L-valine-N'-methylamide (Ac-Val-NHMe).

Caption: C7eq and C5 states defined by distinct IMHBs.

The C7eq <=> C5 Equilibrium: Influencing Factors

The balance between the C7eq and C5 populations is highly sensitive to environmental and structural factors. Mastering these factors is key to controlling peptide conformation for drug design.

2.1. Solvent Polarity This is arguably the most dominant factor.

  • Causality: In non-polar solvents (e.g., chloroform, carbon tetrachloride), the peptide backbone is effectively desolvated. To satisfy the hydrogen-bonding potential of the amide groups, the peptide will preferentially adopt conformations with intramolecular hydrogen bonds. The C7eq conformation, with its relatively strong IMHB, is often favored in these environments. In polar, protic solvents (e.g., water, methanol), the solvent molecules can compete for and form hydrogen bonds with the peptide backbone, disrupting the weaker IMHBs. This solvation effect tends to favor more extended, flexible conformations like the C5 state or other disordered states.[11]

2.2. Steric Hindrance

  • Causality: The bulky, branched isopropyl side chain of valine creates significant steric interactions that influence the accessible (Φ, Ψ) dihedral angles.[10] The C7eq conformation places the side chain in a pseudo-equatorial position, which can minimize steric clash with the backbone. However, the formation of the seven-membered ring still imposes some strain. The extended C5 conformation can also accommodate the valine side chain, but the relative stability will depend on subtle interactions with neighboring residues and the solvent.

2.3. Temperature

  • Causality: Intramolecular hydrogen bonds are relatively weak interactions. Increasing the temperature provides thermal energy that can disrupt these bonds, leading to a shift in the equilibrium away from the more ordered, IMHB-stabilized C7eq state towards more flexible, entropically favored extended or random coil conformations.[12] Variable temperature NMR experiments are a direct probe of this effect.[13]

2.4. Chemical Modification

  • Causality: N-methylation of the amide nitrogen is a common strategy in drug design to block proteolytic degradation and modulate conformation.[1] Methylating the N-H group involved in an IMHB will necessarily abolish that specific interaction. For example, methylating the N(i+1) amide would prevent the formation of a C5 hydrogen bond, potentially favoring a C7eq or other conformation.

Analytical Toolkit for Conformational Analysis

A multi-pronged analytical approach is essential for unambiguously characterizing the conformational equilibrium of valine derivatives. No single technique provides a complete picture; instead, data must be synthesized from several orthogonal methods.[4][5]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the cornerstone of peptide conformational analysis in solution.[5][13][14] It provides atomic-level information on structure and dynamics.

  • Key Observables & Causality:

    • ³J(HNHα) Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton (NH) and the alpha-proton (Hα) is related to the Φ dihedral angle via the Karplus equation. Small values (~4-6 Hz) are indicative of helical or turn-like conformations (like C7eq), while larger values (~8-10 Hz) suggest extended structures (like C5).

    • Amide Proton Chemical Shifts (δ(NH)): Amide protons involved in intramolecular hydrogen bonds are shielded from the solvent and typically resonate at a higher frequency (further downfield) compared to solvent-exposed protons.

    • Temperature Coefficients (dδ/dT): This is a powerful diagnostic tool. The chemical shift of a solvent-exposed amide proton is highly sensitive to temperature changes, resulting in a large negative temperature coefficient (more upfield shift at higher T, e.g., > 4.5 ppb/K). Conversely, an amide proton engaged in a stable IMHB is sequestered from the solvent, and its chemical shift shows little temperature dependence (small coefficient, e.g., < 2 ppb/K).[8]

    • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments reveal through-space proximities between protons within ~5 Å. Specific NOE patterns, such as a strong dαN(i, i+1) cross-peak, can provide definitive evidence for specific turn or extended structures.[13]

3.2. Vibrational Spectroscopy (FTIR & Raman) Infrared (FTIR) and Raman spectroscopy are highly sensitive to the vibrational modes of the peptide backbone, particularly the amide groups, which are directly perturbed by hydrogen bonding.[15][16]

  • Key Observables & Causality:

    • Amide I Band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration. A free, non-hydrogen-bonded carbonyl group absorbs at a higher frequency (e.g., ~1660-1680 cm⁻¹). When the carbonyl acts as a hydrogen bond acceptor (as in both C7eq and C5 states), the bond is weakened and lengthened, causing the absorption frequency to shift to a lower wavenumber (e.g., ~1630-1650 cm⁻¹). Deconvolution of the Amide I band can quantify the populations of different conformational states.

    • Amide A/II Bands (~3300 cm⁻¹ / ~1550 cm⁻¹): These bands involve N-H stretching and bending vibrations. Similar to the Amide I band, the formation of an N-H···O hydrogen bond causes a characteristic frequency shift, providing complementary information. Low-frequency Raman spectroscopy can also probe collective vibrational modes related to the overall peptide structure.[17][18]

3.3. Vibrational Circular Dichroism (VCD) VCD measures the differential absorption of left and right circularly polarized infrared light and is exceptionally sensitive to the chiral arrangement of molecular groups, making it a powerful tool for determining the solution-state conformation of peptides.[11][19][20][21]

  • Key Observables & Causality:

    • Amide I' VCD Signature: The shape and sign of the VCD signal in the Amide I' region are highly characteristic of specific secondary structures. For example, a right-handed α-helix gives a distinctive (+, -, +) signature, while β-sheets show a strong negative band.[22] The C7eq and C5 conformations also produce unique VCD signatures that can be predicted and matched using quantum chemical calculations, allowing for detailed structural assignment.[22]

Data Summary: Spectroscopic Signatures of C7eq vs. C5 States
Spectroscopic TechniqueParameterTypical Signature for C7eq (Folded)Typical Signature for C5 (Extended)Rationale
¹H NMR ³J(HNHα)~ 4-6 Hz~ 8-10 HzKarplus relationship with Φ dihedral angle.
δ(NH) Temp. Coeff.Small (< 2-3 ppb/K)Large (> 4-5 ppb/K)IMHB shields proton from solvent effects.
FTIR Amide I (C=O Stretch)~1640-1650 cm⁻¹~1630-1640 cm⁻¹ (i) / ~1670 cm⁻¹ (i-1)H-bonding weakens C=O bond, lowering frequency.
VCD Amide I' SignatureOften a bisignate coupletDifferent, often weaker patternSensitive to the chiral arrangement of backbone oscillators.

Experimental Protocol: A Self-Validating NMR Titration Workflow

This protocol describes a robust, self-validating experiment to determine the solvent-dependent conformational equilibrium of a valine derivative (e.g., Ac-Val-NHMe).[23]

Objective: To quantify the population shift between C7eq and C5 states as a function of solvent polarity.

Methodology:

  • Sample Preparation (Self-Validation: Purity Check):

    • Synthesize or procure high-purity (>98%) Ac-Val-NHMe.

    • Validate purity and identity via HPLC and high-resolution mass spectrometry. This initial check prevents misinterpretation of data due to impurities.

    • Prepare a 5 mM stock solution in a non-polar solvent (e.g., CDCl₃).

    • Prepare a 5 mM stock solution in a polar, H-bond accepting solvent (e.g., DMSO-d₆).

  • Instrument Setup & Calibration (Self-Validation: Instrument Performance):

    • Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.[24]

    • Calibrate the probe temperature accurately using a standard (e.g., deuterated methanol).

    • Acquire a standard 1D ¹H spectrum on a known sample (e.g., TMS) to ensure proper shimming and instrument line shape.

  • Titration Experiment:

    • Begin with the pure CDCl₃ sample. Acquire a high-quality 1D ¹H spectrum.

    • Sequentially add small, precise aliquots of the DMSO-d₆ stock solution to the NMR tube.

    • After each addition, vortex the sample thoroughly and allow it to equilibrate thermally in the spectrometer for 5 minutes.

    • Acquire a 1D ¹H spectrum at each titration point. Record the exact solvent composition for each spectrum.

    • Continue until the solvent composition is >95% DMSO-d₆.

  • Data Processing & Analysis (Self-Validation: Reproducibility):

    • Process all spectra identically (e.g., same apodization and phasing).

    • Carefully track the chemical shift of the two amide protons (acetyl-NH and methylamide-NH).

    • Plot the chemical shift of each amide proton versus the mole fraction of DMSO-d₆.

    • A large, non-linear change in chemical shift upon addition of the polar solvent is indicative of a conformational change, likely a disruption of the C7eq IMHB.

    • Fit the titration curve to a suitable binding/equilibrium model to extract the equilibrium constant for the conformational transition.

  • Confirmatory Variable Temperature (VT) Experiments:

    • Acquire 1D ¹H spectra on the pure CDCl₃ sample and the pure DMSO-d₆ sample at a range of temperatures (e.g., 288 K to 318 K in 5 K increments).

    • Calculate the temperature coefficient (dδ/dT) for each amide proton in both solvent systems. A dramatic change in the coefficient (e.g., from -1.5 ppb/K in CDCl₃ to -5.0 ppb/K in DMSO-d₆) provides strong, independent validation of the IMHB disruption.[8]

Diagram: Integrated Workflow for Conformational Analysis

This flowchart outlines a comprehensive, multi-technique approach that combines experimental spectroscopy with computational modeling for a thorough and robust analysis of the C7eq/C5 equilibrium.

G start Start: Valine Derivative Synthesis & Purification nmr NMR Spectroscopy (CDCl3, DMSO, Titration, VT) start->nmr ftir FTIR / Raman Spectroscopy (Amide I Band Analysis) start->ftir vcd VCD Spectroscopy (Solution State) start->vcd comp Computational Modeling (DFT, MD Simulations) start->comp nmr_data Extract: - ³J(HNHα) Coupling - δ(NH) Shifts - Temp. Coefficients - NOEs nmr->nmr_data ftir_data Extract: - Amide I Frequencies - H-Bonded Population ftir->ftir_data vcd_data Extract: - VCD Signatures vcd->vcd_data comp_data Predict: - Stable Conformers - Relative Energies - Spectroscopic Parameters comp->comp_data synthesis Synthesize Experimental and Computational Data nmr_data->synthesis ftir_data->synthesis vcd_data->synthesis comp_data->synthesis conclusion Conclusive Model of C7eq <=> C5 Equilibrium (Structure, Energetics, Dynamics) synthesis->conclusion

Caption: A synergistic workflow for peptide conformational analysis.

The Role of Computational Chemistry

Computational methods are indispensable for interpreting experimental data and providing a detailed energetic and structural landscape of the C7eq and C5 states.[2][25][26]

  • Density Functional Theory (DFT): DFT calculations are used to optimize the geometries of the C7eq and C5 conformers in the gas phase or with implicit solvent models.[26] These calculations provide accurate relative energies, geometric parameters (bond lengths, angles), and can be used to simulate vibrational (IR, Raman, VCD) and NMR spectra. Comparing these ab initio predicted spectra to experimental results is a primary method for validating conformational assignments.[22][26]

  • Molecular Dynamics (MD) Simulations: MD simulations model the peptide and explicit solvent molecules over time, providing a dynamic picture of the conformational equilibrium.[25] These simulations can reveal the pathways and timescales of interconversion between the C7eq and C5 states and can be used to calculate the free energy difference between them, offering a direct link to the experimentally observed populations.

Significance in Drug Development

The conformation of a peptide dictates how it interacts with its biological target.[1] A peptide that must adopt a specific, high-energy conformation to bind to a receptor will have a lower binding affinity due to the entropic penalty of "freezing" into that state.

By understanding the C7eq/C5 equilibrium, drug developers can:

  • Design Pre-organized Ligands: Introduce chemical constraints (e.g., cyclization, unnatural amino acids) that lock the peptide into its bioactive conformation (the conformation it adopts when bound to its target).[3] If the bioactive conformation is known to be extended, modifications can be made to favor the C5 state. This pre-organization reduces the entropic cost of binding, leading to significantly higher affinity and specificity.

  • Improve Pharmacokinetic Properties: The degree of intramolecular hydrogen bonding directly impacts properties like membrane permeability.[13][14][27] Conformations like C7eq that "hide" polar N-H and C=O groups within IMHBs can present a more hydrophobic surface to a cell membrane, potentially enhancing passive diffusion and oral bioavailability—a concept often referred to as the "chameleon effect".[1]

Conclusion

The C7eq and C5 conformational states of valine derivatives represent a fundamental equilibrium in peptide science. This balance is governed by a subtle interplay of intramolecular hydrogen bonding, steric effects, and interactions with the surrounding solvent environment. For researchers and drug developers, a deep, mechanistic understanding of this equilibrium is not merely academic; it is a critical prerequisite for the rational design of next-generation peptide therapeutics. By employing a synergistic combination of high-resolution spectroscopic techniques—NMR, FTIR, and VCD—and validating the results with robust computational modeling, scientists can effectively map and manipulate the conformational landscape of these important molecules, paving the way for more potent, selective, and bioavailable drugs.

References

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). American Chemical Society.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Request PDF.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed.
  • Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. (n.d.). Springer.
  • NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. (2022, August 4). MDPI.
  • Protein and peptide secondary structure and conformational determination with vibrational circular dichroism. (2002, October 15). PubMed.
  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. (n.d.). PMC.
  • VCD - Proteins, Structure and Methods. (n.d.). Proteopedia.
  • Vibrational circular dichroism (VCD). (n.d.). Bruker.
  • Hydrogen Bonding in Proteins and Water Studied by Far-IR and Low-Wavenumber Raman Spectroscopy. (n.d.). AIP Publishing.
  • NMR-Based Peptide Structure Analysis. (n.d.). Creative Proteomics.
  • The emerging role of computational design in peptide macrocycle drug discovery. (2020, April 28). Taylor & Francis Online.
  • Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools. (n.d.). PMC.
  • Conformational equilibria of valine studied by dynamics simulation. (n.d.). PubMed.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC.
  • Peptide Drug Discovery: Innovative Technologies and Transformational Medicines. (n.d.). DigitalCommons@SHU.
  • Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine. (2025, December 22). ResearchGate.
  • Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • High Pressure FTIR/Raman Studies on Molecular Conformation of Proteins and Model Peptides. (n.d.). Sci-Hub.
  • Study of Irradiations to Enhance the Induces the Dissociation of Hydrogen Bonds between Peptide Chains and Transition from Helix. (2016, March 19). Walsh Medical Media.
  • Comprehensive Characterization of dl-Valine: Molecular Structure, Vibrational Analysis, Biological Implication and Molecular Dynamics Simulation. (2025, October 27). Request PDF - ResearchGate.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (2025, November 25). MDPI.
  • N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. (n.d.). PMC.
  • Determination and Comparison of Hydrogen Bonds by STA and FT-Raman Spec troscopy in Gluten of Two Wheat Varieties. (2021, December 14). JScholar Publishers.
  • Valine. (2025, May 13). PennyLane.
  • 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. (n.d.). Frontiers.
  • Characterization of peptides self-assembly by low frequency Raman spectroscopy. (2018, April 30). Royal Society of Chemistry.
  • Acetyl-L-valine methyl amide. (n.d.). PubChem - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of Acetyl-L-valine Methyl Amide

Abstract This document provides a detailed, field-tested guide for the synthesis of Acetyl-L-valine methyl amide, a valuable N-terminally acetylated and C-terminally amidated amino acid derivative. Such compounds are cru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-tested guide for the synthesis of Acetyl-L-valine methyl amide, a valuable N-terminally acetylated and C-terminally amidated amino acid derivative. Such compounds are crucial as building blocks in peptide synthesis, tools for studying protein-ligand interactions, and model systems in biophysical chemistry.[][2] This application note outlines a robust two-step solution-phase synthesis strategy. The first step involves the N-acetylation of L-valine using acetic anhydride. The second, critical step is the amide bond formation between the resulting N-Acetyl-L-valine and methylamine, facilitated by modern peptide coupling reagents. We provide a comprehensive discussion of the underlying chemical principles, a step-by-step experimental protocol, characterization data, and a troubleshooting guide to ensure reproducible, high-yield synthesis.

Introduction: The Rationale for N- and C-Terminal Modification

In the fields of medicinal chemistry and proteomics, the modification of amino acid termini is a fundamental strategy. N-terminal acetylation is a common post-translational modification that can influence protein stability, localization, and interaction.[3] C-terminal amidation, similarly, neutralizes the negative charge of the carboxylate group, which can enhance biological activity and membrane permeability of peptides by mimicking the post-translational processing of many peptide hormones. Acetyl-L-valine methyl amide serves as a simple yet representative model for these modifications, making its efficient synthesis a relevant endeavor for researchers.[2]

The synthesis presented herein follows a classical yet highly efficient solution-phase approach, emphasizing control over reaction conditions to prevent common side reactions, most notably racemization of the chiral center.

The Chemistry of Amide Bond Formation: A Primer

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, the synthesis of Acetyl-L-valine methyl amide requires the activation of the carboxylic acid group of N-Acetyl-L-valine.

Carboxylic Acid Activation

The core principle of amide bond synthesis is the conversion of the carboxyl group's hydroxyl into a better leaving group.[6] This is achieved using coupling reagents. While numerous reagents exist, carbodiimides are among the most common and cost-effective.[7][8] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][9] This intermediate is then susceptible to nucleophilic attack by the amine (methylamine). An advantage of EDC is that its urea byproduct is water-soluble, simplifying purification via aqueous extraction.[7][10]

The Challenge of Racemization

A significant challenge in peptide coupling is the risk of racemization at the α-carbon of the amino acid. The activated O-acylisourea intermediate can cyclize to form an oxazolone, which can easily tautomerize, leading to a loss of stereochemical integrity. To suppress this side reaction, additives like 1-Hydroxybenzotriazole (HOBt) are employed.[4][7] HOBt rapidly traps the O-acylisourea to form an HOBt-active ester. This new intermediate is still highly reactive towards the amine but is significantly less prone to racemization.[4][10] This EDC/HOBt combination represents a gold standard for minimizing epimerization in solution-phase peptide synthesis.

Overall Synthetic Workflow

The synthesis is performed in two sequential stages: N-acetylation of the free amino acid followed by the coupling reaction to form the C-terminal amide.

Synthesis_Workflow cluster_0 Stage 1: N-Acetylation cluster_1 Stage 2: Amide Coupling cluster_2 Final Product & Analysis A L-Valine C Reaction & Work-up (Acidification & Extraction) A->C B Acetic Anhydride (Weak Base, e.g., NaOAc) B->C D N-Acetyl-L-valine C->D G Coupling Reaction (Anhydrous DMF, 0°C to RT) D->G E Methylamine HCl E->G F Coupling Reagents (EDC, HOBt, Base) F->G H Aqueous Work-up & Purification G->H I Acetyl-L-valine methyl amide H->I J Characterization (NMR, MS, IR) I->J

Figure 1. Overall workflow for the synthesis and characterization of Acetyl-L-valine methyl amide.

Experimental Protocols

Part A: Synthesis of N-Acetyl-L-valine

This procedure adapts the well-established method of acetylating amino acids using acetic anhydride in a weakly basic aqueous medium.[11]

Table 1: Materials for N-Acetyl-L-valine Synthesis

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
L-Valine117.155.00 g42.68
Acetic Anhydride102.096.5 mL68.8Use fresh
Sodium Acetate (anhyd.)82.033.50 g42.67
Deionized Water18.0250 mL-
Hydrochloric Acid (conc.)36.46~5 mL-For acidification
Ethyl Acetate88.11150 mL-For extraction
Anhydrous MgSO₄120.37As needed-For drying

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve L-valine (5.00 g) and sodium acetate (3.50 g) in 50 mL of deionized water with stirring. Cool the flask in an ice bath to 0-5 °C.

    • Rationale: Cooling the solution helps to control the exothermic reaction upon addition of the highly reactive acetic anhydride and minimizes potential side reactions. Sodium acetate acts as a weak base to neutralize the acetic acid byproduct, driving the reaction forward.[11]

  • Acetylation: While vigorously stirring the cooled solution, add acetic anhydride (6.5 mL) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Acidification: Cool the reaction mixture again in an ice bath and slowly add concentrated HCl dropwise until the pH of the solution is ~2 (check with pH paper). A white precipitate should form.

    • Rationale: Acidification protonates the carboxylate group of the product, rendering it less soluble in water and facilitating its precipitation and subsequent extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: A white crystalline solid of N-Acetyl-L-valine is obtained. The product can be used in the next step without further purification if it appears clean by TLC. Expected yield: 85-95%.

Part B: Synthesis of Acetyl-L-valine methyl amide

This protocol uses the EDC/HOBt coupling method for efficient and low-racemization amide bond formation.[4][7][10]

Table 2: Materials for Amide Coupling

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
N-Acetyl-L-valine159.183.00 g18.84From Part A
Methylamine HCl67.521.40 g20.731.1 eq.
EDC·HCl191.703.97 g20.711.1 eq.
HOBt (monohydrate)153.143.17 g20.701.1 eq.
DIPEA129.247.2 mL41.42.2 eq.
Anhydrous DMF73.0960 mL-Reaction solvent
Ethyl Acetate88.11200 mL-For extraction
Sat. aq. NaHCO₃-100 mL-For washing
Brine-100 mL-For washing
Anhydrous MgSO₄120.37As needed-For drying

Step-by-Step Procedure:

  • Setup: To a 250 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Acetyl-L-valine (3.00 g), HOBt (3.17 g), and anhydrous DMF (60 mL). Stir until all solids dissolve.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Amine and Base Addition: Add methylamine HCl (1.40 g) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (7.2 mL). Stir for 10 minutes.

    • Rationale: DIPEA is a non-nucleophilic base used to deprotonate the methylamine hydrochloride salt to the free methylamine in situ. Two equivalents are used: one for the amine salt and one for the carboxylic acid starting material.[7]

  • Activation: While maintaining the temperature at 0 °C, add EDC·HCl (3.97 g) portion-wise over 10 minutes.

    • Rationale: Adding the coupling reagent last and in portions at low temperature ensures that the active ester is formed in the presence of the nucleophile (methylamine), minimizing the lifetime of the highly reactive intermediate and reducing side reactions.[9]

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight (12-16 hours).

  • Quenching and Work-up: Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 70 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 100 mL).

    • Rationale: The NaHCO₃ wash removes any unreacted N-Acetyl-L-valine and HOBt. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is obtained as an off-white solid or viscous oil. Purify by flash column chromatography (Silica gel, gradient elution with 0-10% Methanol in Dichloromethane) to yield the pure product. Expected yield: 70-85%.

Product Characterization

The final product should be characterized to confirm its identity and purity.

Table 3: Expected Analytical Data for Acetyl-L-valine methyl amide

Analysis TypeExpected Results
Appearance White to off-white solid
Molecular Formula C₈H₁₆N₂O₂[12][13]
Molecular Weight 172.23 g/mol [][12]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.1 (d, 1H, Val NH), ~7.8 (q, 1H, MeNH), ~4.1 (dd, 1H, Val α-CH), ~2.5 (d, 3H, MeNH-CH₃ ), ~2.0 (m, 1H, Val β-CH), ~1.8 (s, 3H, Ac-CH₃ ), ~0.85 (dd, 6H, Val γ-CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~172 (Val C=O), ~169 (Ac C=O), ~59 (Val α-C), ~30 (Val β-C), ~25 (MeNH-C ), ~22 (Ac-C ), ~19, ~18 (Val γ-C)
Mass Spec (ESI+) m/z: 173.13 [M+H]⁺, 195.11 [M+Na]⁺

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Part A Incomplete reaction; Product lost during work-up.Ensure pH is correctly adjusted to <2; Perform more extractions.
Low Yield in Part B Inactive coupling reagents; Wet solvent/reagents.Use fresh EDC and HOBt; Ensure all glassware is dry and use anhydrous DMF.
Multiple Spots on TLC (Part B) Incomplete reaction; Racemization; Side product formation.Allow reaction to run longer; Ensure reaction stays cold during addition of EDC; Purify carefully via column chromatography.
Product is an Oil, not a Solid Residual solvent or impurities.Dry under high vacuum for an extended period; Re-purify if necessary.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acetic anhydride and concentrated HCl are corrosive.

  • EDC is a sensitizer. Avoid inhalation and skin contact.

  • DMF is a reproductive toxin. Handle with extreme care.

  • DIPEA is a corrosive and flammable base.

References

  • AAPPTEC. Coupling Reagents.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • PubMed. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
  • ACS Publications. (2009, March 31).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. Amide Synthesis.
  • BOC Sciences. N-α-Acetyl-L-valine N-methylamide.
  • Chem-Impex. Amide d'acétyl-L-valine.
  • Fisher Scientific. Amide Synthesis.
  • Santa Cruz Biotechnology. Acetyl-L-valine methyl amide.
  • PubChem. Acetyl-L-valine methyl amide.
  • Indian Academy of Sciences. (2013, May). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
  • IRIS. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.
  • PMC. (2022, January 3).
  • PMC. (2018, April 18).

Sources

Application

Application Note: Matrix Isolation Infrared Spectroscopy (MI-IR) of Peptide Model Systems

Executive Summary This Application Note details the protocol for Matrix Isolation Infrared Spectroscopy (MI-IR) applied to peptide model systems (e.g., N-methylacetamide, dipeptides like Ac-Phe-OMe or Gly-Gly). Unlike so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for Matrix Isolation Infrared Spectroscopy (MI-IR) applied to peptide model systems (e.g., N-methylacetamide, dipeptides like Ac-Phe-OMe or Gly-Gly). Unlike solution-phase spectroscopy, where solvent interactions broaden spectral features and average out conformational dynamics, MI-IR traps isolated molecules in a solidified inert gas (Ar, Ne, N


) at cryogenic temperatures (4–20 K).

Why this matters: This technique provides the "gold standard" experimental benchmark for quantum chemical calculations (DFT/ab initio). By eliminating rotation and intermolecular interactions, researchers can resolve and identify specific intrinsic conformers (e.g., C5, C7, or


-turn structures) based on discrete hydrogen-bonding signatures in the Amide I and Amide A regions.

Theory and Mechanism

The "Gas Phase" Simulation

Peptides are flexible molecules. In solution, they exist as a dynamic ensemble. To understand their intrinsic folding propensities, one must study them free from solvent perturbation.

  • Isolation: A guest molecule (peptide) is co-deposited with a vast excess of host gas (Matrix) onto a cold window.[1]

  • The Cage Effect: The host gas solidifies, trapping the peptide in a rigid "cage."

  • Thermal Quenching: Rapid cooling (microseconds) freezes the conformational population present in the gas phase prior to deposition.

Spectral Sharpening

In condensed phases, inhomogeneous broadening results in band widths of 10–50 cm


. In MI-IR, lack of rotation and specific solvation results in sharp peaks (0.5–2.0 cm

), allowing the resolution of conformers differing by only slight variations in dihedral angles.

Instrumentation and Experimental Setup

The success of MI-IR depends on the precise control of the Sublimation-Deposition-Measurement cycle.

Hardware Components
  • Cryostat: Closed-cycle helium refrigerator (e.g., Sumitomo or Leybold heads) capable of reaching 4 K.

  • Optical Window: CsI or KBr (transparent down to 200 cm

    
    ) mounted in a high-vacuum shroud (
    
    
    
    mbar).
  • Deposition System:

    • Gas Line: For the matrix gas (Ar, Ne).[2][3]

    • Knudsen Cell: A resistive heating oven to sublime low-volatility peptides without thermal decomposition.

  • Spectrometer: FTIR (e.g., Bruker Vertex 80v) with vacuum optics to eliminate atmospheric H

    
    O/CO
    
    
    
    interference.
Visualization: The Experimental Rig

MI_Setup cluster_vac High Vacuum Chamber (10^-7 mbar) Window Cold Window (CsI/KBr, 4-20 K) Sample Trapped Peptide in Matrix Detector MCT Detector Window->Detector Transmission Source Knudsen Cell (Peptide Sublimation) Source->Window Peptide Vapor Gas Matrix Gas (Ar/Ne/N2) Gas->Window Host Gas Flow FTIR FTIR Source FTIR->Window IR Beam

Figure 1: Schematic of the Matrix Isolation setup. The peptide vapor and matrix gas are co-deposited onto the cryogenic window.

Detailed Protocol: The Deposition Cycle

Caution: Peptides are thermally labile. The critical parameter is the sublimation temperature (


).
Phase 1: Preparation
  • Sample Loading: Load ~5–10 mg of solid peptide (e.g., Ac-Phe-OMe) into the Knudsen cell quartz crucible.

  • Degassing: Evacuate the cryostat to

    
     mbar. Heat the Knudsen cell to 10°C below the expected sublimation point for 1 hour to remove adsorbed water.
    
  • Cooling: Engage the cryocompressor. Cool the CsI window to 20 K (for Argon) or 4 K (for Neon).

Phase 2: Deposition (The Critical Step)

The goal is to achieve a Matrix-to-Sample ratio (M/S) of >1000:1 to ensure true isolation.

  • Matrix Flow: Open the precision leak valve for the matrix gas. Adjust flow to maintain a cryostat pressure of

    
     mbar.
    
  • Sublimation: Slowly ramp the Knudsen cell temperature until a deposition rate of roughly 1–2 mmol/hour is achieved (monitored by a quartz crystal microbalance or laser interference).

    • Note: For N-methylacetamide (NMA),

      
       K. For dipeptides, 
      
      
      
      K.
  • Duration: Deposit for 30–60 minutes.

Phase 3: Measurement & Annealing
  • Initial Scan: Record the FTIR spectrum (Resolution: 0.5 cm

    
    , Scans: 512) at the deposition temperature.
    
  • Annealing (Optional): If bands are broad, the matrix may be amorphous. Briefly warm the window (e.g., from 10 K to 30 K for Argon) for 5 minutes, then re-cool. This relaxes the matrix lattice sites.

    • Warning: Over-annealing causes peptide diffusion and aggregation (dimer formation).

Data Analysis and Interpretation

The primary spectral markers for peptide conformation are the Amide A (N-H stretch) and Amide I (C=O stretch) bands.

Spectral Assignments

The frequency of these bands correlates directly with Hydrogen Bond (HB) strength.

Vibrational ModeFrequency (Free)Frequency (H-Bonded)Shift Mechanism
Amide A (N-H) 3450 – 3500 cm

3300 – 3400 cm

Red Shift: H-bonding weakens the N-H bond, lowering force constant.
Amide I (C=O) 1700 – 1720 cm

1640 – 1680 cm

Red Shift: H-bonding lengthens the C=O bond.
Amide II (C-N) ~1500 cm

>1520 cm

Blue Shift: H-bonding restricts bending/coupling modes.
Case Study: Dipeptide Conformations (C5 vs. C7)

In model dipeptides (e.g., Gly-Gly or Ala-Ala), two dominant intramolecular H-bond patterns exist:

  • C5 (Extended): A weak interaction forming a 5-membered ring.

  • C7 (Gamma-turn): A stronger H-bond forming a 7-membered ring.

Protocol for Assignment:

  • Identify the Amide A region.

  • C5 Signature: Look for a high-frequency peak (~3470 cm

    
     in Ar). This indicates a weakly perturbed NH.
    
  • C7 Signature: Look for a significantly red-shifted peak (~3350 cm

    
     in Ar). This indicates a strong intramolecular H-bond.
    
  • Validation: Compare experimental shifts with DFT calculations (B3LYP/6-311++G**) scaled by a factor (typically 0.95–0.98).

Visualization: Analytical Workflow

Analysis_Logic cluster_assign Band Assignment RawData Raw FTIR Spectrum (Amide A & I Regions) Free High Freq (>3450 cm-1) Free N-H / C5 Ring RawData->Free Bound Low Freq (<3400 cm-1) C7 (Gamma Turn) / C10 (Beta Turn) RawData->Bound Comparison Frequency Matching (Exp vs. Calc) Free->Comparison Bound->Comparison DFT DFT Calculation (Harmonic Approx.) DFT->Comparison Structure Structural Identification (Conformer Ratio) Comparison->Structure

Figure 2: Logic flow for assigning peptide secondary structures from Matrix Isolation spectra.

Troubleshooting and Quality Control

  • Issue: Broad, unstructured bands.

    • Cause: Matrix is too soft (temperature too high) or aggregation occurred (M/S ratio too low).

    • Fix: Increase M/S ratio to 2000:1; lower deposition temperature.

  • Issue: Water lines (rotational structure in 3500-3800 cm

    
    ). 
    
    • Cause: Vacuum leak or impure matrix gas.

    • Fix: Bake out the gas manifold; use 6.0 grade (99.9999%) gases.

  • Issue: Missing Amide bands.

    • Cause: Peptide decomposition in the Knudsen cell.

    • Fix: Lower sublimation temperature; check sample for charring.

References

  • Whittle, E., Dows, D. A., & Pimentel, G. C. (1954).[4] Matrix Isolation Method for the Experimental Study of Unstable Species. The Journal of Chemical Physics, 22(11), 1943. Link

  • Grenie, Y., Avignon, M., & Garrigou-Lagrange, C. (1975). Molecular structure study of dipeptides isolated in an argon matrix by infrared spectroscopy. Journal of Molecular Structure, 24(2), 293-303. Link

  • Ataka, S., Takeuchi, H., & Tasumi, M. (1984). Matrix-isolation infrared spectra of N-methylacetamide and its deuterated analogs. Journal of Molecular Structure, 113, 427-436. Link

  • Suhm, M. A. (2009). Hydrogen Bond Dynamics: The Matrix Isolation Perspective. Annual Reports Section "C" (Physical Chemistry), 105, 87-111. Link

  • Dinu, D. F., Podewitz, M., Grothe, H., & Liedl, K. R. (2020).[5] On the synergy of matrix-isolation infrared spectroscopy and vibrational configuration interaction computations. Theoretical Chemistry Accounts, 139, 162. Link

Sources

Method

Application Note &amp; Protocol: Probing the Conformational Landscape of Valine Methyl Amide using Raman Optical Activity

Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling Chirality and Conformation with Light In the realm of molecular sciences, particularly in drug discovery and development, the...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Chirality and Conformation with Light

In the realm of molecular sciences, particularly in drug discovery and development, the three-dimensional structure of a molecule is intrinsically linked to its function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of this structural complexity.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities.[1] Therefore, the ability to probe and characterize the chiral and conformational properties of molecules in their native-like state, such as in aqueous solution, is of paramount importance.[2]

Raman Optical Activity (ROA) has emerged as a powerful spectroscopic technique for this purpose.[2][3] ROA measures the small difference in the intensity of Raman scattered light when a chiral molecule is illuminated with right- versus left-circularly polarized light.[2] This differential scattering provides a detailed fingerprint of the molecule's stereochemistry, making ROA exquisitely sensitive to both its absolute configuration and its conformational dynamics in solution.[1][4] Unlike techniques that require crystalline samples, ROA allows for the study of molecules in a biologically relevant aqueous environment.[2]

Valine methyl amide, a derivative of the amino acid valine, serves as an excellent model system for studying the fundamental conformational preferences of peptide backbones. Its inherent chirality and conformational flexibility make it an ideal candidate for ROA analysis. This application note provides a comprehensive guide to the principles, experimental protocol, and data interpretation for the ROA measurement of valine methyl amide, offering insights into its solution-state structure. The understanding of such model systems is crucial for building more complex models of peptide and protein folding and for the rational design of therapeutics.[5][6]

The Principle of Raman Optical Activity

The fundamental principle of ROA lies in the interaction of polarized light with a chiral molecule. When a photon from the incident laser beam scatters off a molecule, it can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). In Raman scattering, the energy of the scattered photon is different from the incident photon, with the energy difference corresponding to a vibrational transition within the molecule.

ROA is the chiroptical variant of Raman spectroscopy.[2] It arises from the interference between light waves scattered by the molecule's polarizability and optical activity tensors.[2] This interference leads to a small difference in the intensity of Raman scattering for right-circularly polarized (RCP) and left-circularly polarized (LCP) incident light. The ROA spectrum is typically presented as the difference in intensity (IR - IL) as a function of the Raman shift (in cm⁻¹).

The resulting ROA spectrum, with its characteristic positive and negative bands, is a sensitive probe of the three-dimensional arrangement of atoms in the molecule. This sensitivity extends not only to the chiral centers but also to the overall molecular conformation, including the torsional angles of the molecular backbone and side chains.[1][4]

Diagram: The Fundamental Principle of ROA

ROA_Principle cluster_light_source Light Source cluster_polarization Polarization cluster_sample Sample Interaction cluster_detection Detection Laser Laser Polarizer Polarizer Laser->Polarizer Incident Light RCP Right Circularly Polarized Light Polarizer->RCP Modulation LCP Left Circularly Polarized Light Polarizer->LCP Modulation Chiral_Molecule Valine Methyl Amide (Chiral Molecule) RCP->Chiral_Molecule Scattering LCP->Chiral_Molecule Scattering Spectrometer Spectrometer Chiral_Molecule->Spectrometer Raman Scattered Light ROA_Spectrum ROA Spectrum (IR - IL) Spectrometer->ROA_Spectrum Analysis

Caption: The experimental workflow for ROA spectroscopy.

Materials and Equipment

Reagents
  • L-Valine methyl amide hydrochloride (or the desired enantiomer) of high purity (>98%)

  • Deionized water (ddH₂O), HPLC grade or equivalent

  • Deuterium oxide (D₂O), 99.9 atom % D (optional, for comparison and to shift interfering bands)

  • Hydrochloric acid (HCl), 0.1 M solution (for pH adjustment, if necessary)

  • Sodium hydroxide (NaOH), 0.1 M solution (for pH adjustment, if necessary)

Equipment
  • Raman Optical Activity Spectrometer: A commercial or custom-built ROA spectrometer, typically with a backscattering scattered circular polarization (SCP) configuration.[7]

  • Laser Source: A stable, narrow-linewidth laser, commonly a solid-state laser operating at 532 nm or 785 nm.[7]

  • Sample Cell: A quartz micro-fluorescence cell or a specialized ROA sample cell.

  • Analytical Balance: For accurate weighing of the sample.

  • pH Meter: For precise pH adjustment of the sample solution.

  • Vortex Mixer and Centrifuge: For sample preparation.

  • Pipettes and appropriate tips.

Experimental Protocol

This protocol outlines the steps for the ROA measurement of L-valine methyl amide in an aqueous solution.

Sample Preparation

The quality of the ROA spectrum is highly dependent on the sample preparation. It is crucial to minimize the presence of fluorescent impurities and particulate matter.

  • Concentration: Prepare a solution of L-valine methyl amide in deionized water at a concentration range of 50-150 mg/mL. For small molecules, higher concentrations generally lead to better signal-to-noise ratios and shorter acquisition times.[8] A starting concentration of 100 mg/mL is recommended.

  • Dissolution: Accurately weigh the required amount of L-valine methyl amide and dissolve it in the appropriate volume of deionized water. Use a vortex mixer to ensure complete dissolution.

  • pH Adjustment (Optional): The conformational equilibrium of peptides can be pH-dependent.[9] If studying the zwitterionic form, the natural pH of the dissolved sample is usually sufficient. If investigating the protonated or deprotonated states, adjust the pH using dilute HCl or NaOH, respectively, while monitoring with a calibrated pH meter.

  • Filtration and Centrifugation: To remove dust particles and potential aggregates that can cause excessive light scattering, filter the solution through a 0.22 µm syringe filter into a clean sample cell. Subsequently, centrifuge the sample cell to pellet any remaining micro-particulates.

  • Equilibration: Allow the sample to equilibrate at the desired measurement temperature for at least 30 minutes before starting the ROA measurement.

Diagram: Sample Preparation Workflow

Sample_Prep_Workflow A Weigh Valine Methyl Amide B Dissolve in Deionized Water A->B C pH Adjustment (Optional) B->C D Filter Solution (0.22 µm filter) C->D E Centrifuge Sample D->E F Equilibrate at Measurement Temperature E->F G Ready for ROA Measurement F->G

Caption: Step-by-step workflow for preparing the valine methyl amide sample.

Instrument Setup and Data Acquisition

The following are typical parameters for an ROA measurement. These may need to be optimized depending on the specific instrument and sample.

ParameterRecommended Value/RangeRationale
Laser Wavelength 532 nm or 785 nm532 nm often provides a stronger Raman signal, but 785 nm can be used to minimize fluorescence.[7]
Laser Power at Sample 300 - 600 mWA balance between maximizing the Raman signal and avoiding sample degradation.[9][10]
Spectral Range 200 - 2000 cm⁻¹This range covers the key vibrational modes of the peptide backbone and side chains.[11]
Acquisition Time 6 - 24 hoursROA is a weak effect, requiring long acquisition times to achieve a good signal-to-noise ratio.[12]
Scattering Geometry Backscattering (180°)This geometry is commonly used in modern ROA instruments to maximize the collection of scattered light.[8]
Temperature Control 20 - 25 °CMaintaining a constant temperature is crucial for conformational studies.

Data Acquisition Steps:

  • Instrument Warm-up: Allow the spectrometer and laser to warm up and stabilize according to the manufacturer's recommendations.

  • Blank Measurement: Record a spectrum of the solvent (deionized water) under the same conditions as the sample measurement. This is essential for background subtraction.

  • Sample Measurement: Place the prepared sample cell in the spectrometer and initiate data acquisition using the optimized parameters.

  • Post-Measurement Check: After data acquisition, visually inspect the sample for any signs of degradation or precipitation.

Data Processing and Analysis

Raw ROA data requires several processing steps to yield an interpretable spectrum.

  • Cosmic Ray Removal: Use a suitable algorithm (e.g., a median filter) to remove sharp spikes from cosmic rays.

  • Solvent Subtraction: Subtract the solvent spectrum from the sample spectrum to remove the contribution of water bands.

  • Baseline Correction: Apply a baseline correction algorithm (e.g., a polynomial fit) to remove any broad background fluorescence.[12]

  • Intensity Calibration: Calibrate the Raman and ROA spectra for the instrumental response function.

  • Data Presentation: The final ROA spectrum is typically presented as the intensity difference (IR - IL) plotted against the Raman shift (cm⁻¹). The parent Raman spectrum (IR + IL) is also presented for comparison.

Interpretation:

The interpretation of ROA spectra is a powerful but complex task. It often involves a synergistic approach combining experimental data with theoretical calculations.[5][13]

  • Empirical Analysis: Certain spectral regions are known to be sensitive to specific structural motifs. For peptides, the amide I (around 1650 cm⁻¹), amide II (around 1550 cm⁻¹), and amide III (1250-1350 cm⁻¹) regions are particularly informative about the backbone conformation.[6] The region below 800 cm⁻¹ is often rich in signals from side-chain and backbone skeletal vibrations.

  • Quantum Chemical Calculations: For a detailed conformational analysis, the experimental ROA spectrum is compared with spectra calculated for different possible conformations of valine methyl amide. Density Functional Theory (DFT) is a commonly used computational method for this purpose.[6][14] By finding the best match between the experimental and calculated spectra, the dominant solution-state conformation(s) can be identified.[13]

Conclusion

Raman Optical Activity spectroscopy is a highly sensitive technique for elucidating the chiral and conformational properties of molecules in solution. This application note provides a detailed protocol for the measurement of valine methyl amide, a valuable model system for understanding peptide structure. By following the outlined procedures for sample preparation, data acquisition, and analysis, researchers can obtain high-quality ROA spectra that provide deep insights into the conformational landscape of this molecule. The combination of experimental ROA data with theoretical calculations offers a powerful approach for structural characterization, with significant applications in fundamental biochemical research and the development of new therapeutic agents.

References

  • Johannessen, C., et al. (2014). Ramachandran mapping of peptide conformation using a large database of computed Raman and Raman optical activity spectra. Physical Chemistry Chemical Physics, 16(29), 15267-15280. [Link]

  • Yamamoto, S. (2012). Conformational analyses of peptides and proteins by vibrational Raman optical activity. Analytical and Bioanalytical Chemistry, 403(8), 2203-2212. [Link]

  • Kaminský, J., et al. (2011). Characterizing Aqueous Solution Conformations of a Peptide Backbone Using Raman Optical Activity Computations. Biophysical Journal, 101(5), 1194-1202. [Link]

  • van der Veken, B. J., et al. (2018). Conformational Disorder and Dynamics of Proteins Sensed by Raman Optical Activity. ACS Omega, 3(10), 13466-13476. [Link]

  • Hopmann, E., et al. (2011). Explicit versus Implicit Solvent Modeling of Raman Optical Activity Spectra. The Journal of Physical Chemistry B, 115(14), 4127-4138. [Link]

  • Keiderling, T. A. (2020). Structure of Condensed Phase Peptides: Insights from Vibrational Circular Dichroism and Raman Optical Activity Techniques. Chemical Reviews, 120(7), 3381-3437. [Link]

  • Cheeseman, J. R., et al. (2015). Calculation of Raman optical activity spectra for vibrational analysis. Faraday Discussions, 185, 499-519. [Link]

  • Yamamoto, S., et al. (2024). Near-Infrared Excited Raman Optical Activity as a Tool to Uncover Active Sites of Photoreceptor Proteins. Accounts of Chemical Research, 57(6), 799-810. [Link]

  • Wen, Z. Q. (1993). Raman optical activity of biological molecules (Doctoral dissertation, University of Glasgow). [Link]

  • BioTools Inc. (n.d.). ChiralRAMAN-2X Raman Optical Activity (ROA) Spectrometer. GlycoMIP. [Link]

  • Ashton, L., et al. (2010). Raman and Raman optical activity (ROA) analysis of RNA structural motifs in Domain I of the EMCV IRES. Nucleic Acids Research, 38(19), 6683-6693. [Link]

  • Nishida, T., et al. (2021). Time-domain Raman optical activity spectroscopy. Optica, 8(12), 1594-1599. [Link]

  • Bouř, P., et al. (2017). Quantitative Determination of Ala-Ala Conformer Ratios in Solution by Decomposition of Raman Optical Activity Spectra. The Journal of Physical Chemistry B, 121(36), 8535-8544. [Link]

  • Barron, L. D. (2014). The development of biomolecular Raman optical activity spectroscopy. Biomedical Spectroscopy and Imaging, 3(3), 189-217. [Link]

  • Profant, V., & Jílek, Š. (2024). Transformative progress in Raman optical activity: recent advances and innovations. Chemical Society Reviews. [Link]

  • Zhang, D., et al. (2020). Electronic circular dichroism and Raman optical activity: Principle and applications. Chinese Chemical Letters, 31(10), 2563-2572. [Link]

  • Wikipedia. (2023, December 2). Raman optical activity. In Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting NMR peak overlap in Acetyl-L-valine methyl amide spectra

Technical Support Center: Acetyl-L-valine methyl amide Analysis Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetyl-L-valine methyl amide Analysis

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in the analysis of small, flexible molecules: troubleshooting peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of Acetyl-L-valine methyl amide. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding the Source of Peak Overlap

Question: I'm seeing significant peak overlap in the 1H NMR spectrum of my Acetyl-L-valine methyl amide sample. Why is this happening?

Answer: Peak overlap in the 1H NMR spectrum of a seemingly simple molecule like Acetyl-L-valine methyl amide is a frequent and often perplexing issue. The complexity arises from several key structural features:

  • Diastereotopic Protons: The two methyl groups on the valine side chain are diastereotopic. This means they are chemically non-equivalent due to the presence of a chiral center (the alpha-carbon of valine). Consequently, they should, in principle, appear as two distinct signals. However, their chemical environments can be very similar, leading to accidental isochrony—where their signals overlap significantly or completely.[1][2]

  • Conformational Dynamics: The molecule contains two amide bonds, rotation around which can be slow on the NMR timescale. This can lead to the presence of multiple conformers (rotamers) in solution at room temperature.[3][4] Each conformer can have a slightly different set of chemical shifts for its protons. If the exchange between these conformers is in the intermediate or slow regime, it can cause significant peak broadening or the appearance of multiple sets of signals, further complicating the spectrum.[4]

  • Spectral Crowding: The aliphatic region of the 1H NMR spectrum (typically 0.5 - 4.5 ppm) is inherently crowded. For Acetyl-L-valine methyl amide, the protons of the valine side chain (CH and two CH3 groups) and the acetyl and N-methyl groups all reside in this relatively narrow window, increasing the probability of overlap.[2]

Understanding these root causes is the first step in designing an effective troubleshooting strategy. The goal is not just to separate the peaks, but to do so in a way that reveals the underlying structural and dynamic information.

Section 2: Initial Troubleshooting: Modifying Experimental Conditions

A logical workflow is essential when tackling spectral overlap. Before resorting to more complex and time-consuming multi-dimensional experiments, simple modifications to the sample environment or acquisition parameters can often yield significant improvements.

Troubleshooting_Workflow Start Peak Overlap Observed in 1H Spectrum Solvent Q: Can changing the solvent improve resolution? Start->Solvent Initial Step Temp Q: Will changing the temperature help? Solvent->Temp If overlap persists Resolved Spectrum Resolved / Structurally Assigned Solvent->Resolved If successful Shift Q: Can I use a shift reagent? Temp->Shift For stubborn cases Temp->Resolved If successful TwoD Q: Should I move to 2D NMR? Shift->TwoD If more detail is needed Shift->Resolved If successful TwoD->Resolved

Caption: A logical workflow for troubleshooting NMR peak overlap.

Question: Can changing the NMR solvent resolve my overlapping peaks?

Answer: Absolutely. Changing the solvent is one of the most powerful and cost-effective first steps for troubleshooting peak overlap. The chemical shift of a proton is highly sensitive to its local electronic environment, which is directly influenced by interactions with solvent molecules.[5][6]

  • Causality: Different solvents interact with the solute (your Acetyl-L-valine methyl amide) through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and anisotropic effects.[7][8] Aromatic solvents like benzene-d6 or pyridine-d5, for instance, can induce significant changes in chemical shifts due to their ring-current anisotropy. Protons located above the face of the aromatic ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield). This differential shifting can effectively "pull apart" overlapping signals.

Experimental Protocol: Solvent Change

  • Sample Preparation: Prepare three separate, identically concentrated samples of your compound.

  • Solvent Selection: Dissolve each sample in a different deuterated solvent. A recommended starting set is:

    • Chloroform-d (CDCl3): A common, non-polar aprotic solvent.

    • Dimethyl sulfoxide-d6 (DMSO-d6): A highly polar aprotic solvent, excellent for disrupting intermolecular hydrogen bonds.

    • Benzene-d6 (C6D6): An aromatic solvent used for its anisotropic effects.

  • Data Acquisition: Acquire a standard 1D 1H NMR spectrum for each sample under identical acquisition parameters (temperature, number of scans, etc.).

  • Analysis: Compare the three spectra, paying close attention to the dispersion in the crowded aliphatic region.

SolventPolarityKey Interaction MechanismExpected Effect on Acetyl-L-valine methyl amide
Chloroform-d LowWeak H-bondingBaseline spectrum, potential for intramolecular H-bonds to dominate conformation.
DMSO-d6 High (Aprotic)Strong H-bond acceptorMay disrupt internal H-bonds, potentially altering conformation and shifting amide NH and side-chain protons.[9]
Benzene-d6 Non-polar (Aromatic)Anisotropy (ASIS)Can cause significant upfield or downfield shifts depending on the spatial arrangement of protons relative to solvent molecules. Often highly effective at separating diastereotopic groups.

Question: My peaks are broad and overlapping. Could this be a conformational exchange issue, and will changing the temperature help?

Answer: Yes, broad peaks are a classic sign of dynamic processes, such as the slow rotation around amide bonds, occurring on a timescale comparable to the NMR experiment.[4] Variable Temperature (VT) NMR is the definitive technique to investigate and often resolve these issues.

  • Causality:

    • Heating: Increasing the temperature provides more thermal energy, which can increase the rate of conformational exchange. If you can accelerate the exchange to a rate much faster than the NMR timescale (the "fast exchange" regime), the broad, intermediate peaks will coalesce into a single, sharp, time-averaged signal.[4][10]

    • Cooling: Decreasing the temperature slows down the exchange rate. If you can reach the "slow exchange" regime, you may be able to "freeze out" the individual conformers, resulting in separate, sharp signals for each distinct species.[3][11] This can increase the number of peaks but resolves the broadening and allows for the characterization of each conformer.

Experimental Protocol: Variable Temperature (VT) NMR

  • Safety First: Ensure you are using an appropriate NMR tube (e.g., Wilmad 507 or higher, Class A glass) that can withstand temperature changes.[3] Never use standard disposable tubes for VT experiments. Also, select a solvent with a suitable liquid range (e.g., Toluene-d8 for low temperatures, DMSO-d6 for high temperatures).

  • Initial Spectrum: Acquire a standard 1D 1H spectrum at your starting temperature (e.g., 298 K).

  • Temperature Titration:

    • Heating: Increase the temperature in 10-15 K increments (e.g., to 308 K, 318 K, 328 K). Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a new spectrum.[3]

    • Cooling: Decrease the temperature in 10-15 K increments (e.g., to 288 K, 278 K, 268 K).

  • Analysis: Observe the changes in peak shape and position. Look for the coalescence of broad peaks into sharp singlets at high temperatures or the separation of broad humps into distinct multiplets at low temperatures.[12]

Question: I've tried changing solvents and temperature, but the diastereotopic methyl groups of the valine are still overlapped. Is there another option before moving to 2D NMR?

Answer: Yes, for specific cases where overlap is caused by accidental isochrony of signals near a Lewis basic site, you can consider using a Lanthanide Shift Reagent (LSR).

  • Causality: LSRs are paramagnetic complexes, often containing Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to Lewis basic sites in your molecule, such as the carbonyl oxygens of the amide groups.[13] The paramagnetic metal creates a large local magnetic field that induces significant changes in the chemical shifts of nearby protons. This effect, known as the Lanthanide-Induced Shift (LIS), is distance and angle-dependent.[13][14] Protons closer to the binding site will be shifted more dramatically, effectively altering the entire appearance of the spectrum and often resolving overlapping signals.[15][16] Eu-based reagents typically cause downfield shifts, while Pr-based reagents cause upfield shifts.[13]

Experimental Protocol: Lanthanide Shift Reagent Titration

  • Reagent Selection: Choose an appropriate LSR, such as Eu(fod)3, which is known to induce downfield shifts.[13]

  • Initial Spectrum: Acquire a high-quality 1D 1H spectrum of your sample.

  • Titration: Add a small, known amount of the LSR (e.g., 0.1 molar equivalents) directly to the NMR tube.

  • Acquisition & Analysis: Shake the tube well and acquire a new spectrum. Compare it to the original. You should observe some peaks shifting more than others.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved. Be aware that LSRs can cause line broadening, so use the minimum amount necessary.[16][17]

Section 3: Advanced Troubleshooting: 2D NMR Spectroscopy

Question: When should I move on to 2D NMR experiments to resolve peak overlap?

Answer: You should proceed to 2D NMR when simpler methods are insufficient or when you need to unambiguously assign which signals belong to which protons and determine their connectivity. Two-dimensional NMR techniques are exceptionally powerful because they spread the spectral information across a second frequency dimension, providing superior resolution.[18][19]

TwoD_NMR_Concept OneD 1D Spectrum: Overlapping Peaks (e.g., Hα, Hβ, Hγ) TwoD_Experiment 2D COSY Experiment Spreads peaks by J-coupling OneD->TwoD_Experiment TwoD_Spectrum 2D Spectrum: Resolved Cross-Peaks TwoD_Experiment->TwoD_Spectrum Generates Info Information Gained: - Hα is coupled to Hβ - Hγ is isolated TwoD_Spectrum->Info Reveals Connectivity

Caption: How 2D NMR resolves overlap by adding a second dimension.

Question: Which 2D NMR experiments are most useful for my Acetyl-L-valine methyl amide sample?

Answer: For your specific molecule, two experiments are indispensable for resolving overlap and confirming assignments: COSY and HSQC .

ExperimentFull NameInformation ProvidedApplication for Acetyl-L-valine methyl amide
COSY CO rrelation S pectroscopY Shows which protons are J-coupled to each other (typically through 2-3 bonds).[18][20]Ideal for tracing the spin system: confirms the coupling between the amide NH, the alpha-proton (Hα), and the beta-proton (Hβ) of the valine residue.
HSQC H eteronuclear S ingle Q uantum C oherenceShows direct, one-bond correlations between protons and the carbons they are attached to.[21][22]The ultimate tool for resolving overlap. Even if two proton signals overlap, they will be resolved in the 2D spectrum if their attached carbons have different chemical shifts.[23][24] This will definitively separate the two diastereotopic methyl groups.

Experimental Protocol: 2D NMR (COSY & HSQC)

  • Sample Preparation: Use a single, well-prepared sample with good concentration and in a solvent that provides reasonable dispersion (determined from your initial troubleshooting).

  • Acquisition (COSY):

    • Load a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker instrument).

    • Acquire the spectrum. A standard COSY experiment is relatively quick.

  • Analysis (COSY):

    • The 1D proton spectrum appears on both the horizontal (F2) and vertical (F1) axes.

    • Diagonal peaks correspond to the signals in the 1D spectrum.

    • Cross-peaks (off-diagonal signals) are the key information. A cross-peak at the coordinates (δA, δB) indicates that the proton at chemical shift δA is J-coupled to the proton at δB.[25]

    • Start from an unambiguous peak (like the amide NH) and "walk" along the carbon backbone by identifying its cross-peaks.

  • Acquisition (HSQC):

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 for an edited HSQC that distinguishes CH/CH3 from CH2 groups).

    • This experiment is less sensitive than a proton experiment and may require a longer acquisition time.

  • Analysis (HSQC):

    • The proton spectrum is on the horizontal (F2) axis, and the carbon spectrum is on the vertical (F1) axis.

    • Each peak in the 2D spectrum represents a one-bond connection between a proton (at its F2 coordinate) and a carbon (at its F1 coordinate).[26]

    • Look for two distinct cross-peaks in the methyl region of the carbon spectrum (~15-25 ppm). Even if the proton signals for the diastereotopic methyls overlap in the F2 dimension, they will be separated along the F1 dimension if their attached carbons are non-equivalent, providing definitive resolution.

By systematically applying these troubleshooting steps, you can effectively resolve spectral overlap and confidently assign the complete 1H and 13C NMR spectra of Acetyl-L-valine methyl amide, gaining valuable insights into its structure and solution-state dynamics.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o. Retrieved February 20, 2026, from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved February 20, 2026, from [Link]

  • Oreate AI Blog. (2026, February 3). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. Retrieved February 20, 2026, from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved February 20, 2026, from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved February 20, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. Retrieved February 20, 2026, from [Link]

  • Basrah University. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved February 20, 2026, from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved February 20, 2026, from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved February 20, 2026, from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2009, November 23). Computational Analysis of Solvent Effects in NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved February 20, 2026, from [Link]

  • YouTube. (2023, April 10). Variable Temperature NMR. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on.... Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2018, January 24). Variable-Temperature NMR Spectroscopy, Conformational Analysis, and Thermodynamic Parameters of Cyclic Adenosine 5′-Diphosphate Ribose Agonists and Antagonists. Retrieved February 20, 2026, from [Link]

  • RSC Publishing. (n.d.). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved February 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, March 8). Shoulders of NMR peaks. Retrieved February 20, 2026, from [Link]

  • PubMed. (2013, March 15). Improving the chemical shift dispersion of multidimensional NMR spectra of intrinsically disordered proteins. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Retrieved February 20, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?. Retrieved February 20, 2026, from [Link]

  • YouTube. (2017, May 16). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). Retrieved February 20, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved February 20, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved February 20, 2026, from [Link]

  • RSC Publishing. (2015, June 5). Ultra-high dispersion NMR reveals new levels of detail. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). Improving the chemical shift dispersion of multidimensional NMR spectra of intrinsically disordered proteins | Request PDF. Retrieved February 20, 2026, from [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • PubMed. (2013, April 13). Prediction of peak overlap in NMR spectra. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). Chemical shift-based methods in NMR structure determination. Retrieved February 20, 2026, from [Link]

  • Springer Protocols. (n.d.). NMR Relaxation Dispersion Methods for the Structural and Dynamic Analysis of Quickly Interconverting, Low-Populated Conformational Substates. Retrieved February 20, 2026, from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved February 20, 2026, from [Link]

  • MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • University of Calgary. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved February 20, 2026, from [Link]

Sources

Optimization

Technical Guide: Optimizing Basis Sets for Ac-Val-NHMe Vibrational Frequency Calculations

Introduction: The Model System Ac-Val-NHMe is the quintessential model for investigating protein backbone conformational space (Ramachandran angles) and side-chain rotamers ( ). Unlike simpler glycine models, the valine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Model System

Ac-Val-NHMe is the quintessential model for investigating protein backbone conformational space (Ramachandran


 angles) and side-chain rotamers (

). Unlike simpler glycine models, the valine isopropyl side chain introduces significant steric bulk and dispersion interactions, making the choice of basis set and functional critical for accurate vibrational frequency prediction—particularly for the diagnostic Amide I (

stretch)
and Amide A (

stretch)
modes.

This guide provides a self-validating workflow to balance computational cost with spectroscopic accuracy.

Module 1: Basis Set Selection Strategy

Core Principle: In peptide frequency calculations, error cancellation is dangerous. You must account for three physical phenomena:

  • Hydrogen Bonding: Requires diffuse functions to describe the electron density tail of the amide oxygen and nitrogen.

  • Dispersion (Valine Side Chain): The isopropyl group interacts with the backbone. Standard B3LYP fails here; you need dispersion corrections (D3/D4) or long-range corrected functionals (

    
    B97X-D).
    
  • Anharmonicity: The harmonic approximation overestimates frequencies. You must select a basis set for which reliable scaling factors exist.

Recommended Levels of Theory
TierMethod/Basis SetUsage CaseEst. Scaling Factor (Amide I)
Bronze B3LYP/6-31G(d)Do Not Use. Lacks diffuse functions; poor H-bond description.N/A
Silver B3LYP-D3(BJ)/6-31+G(d,p)Routine screening of conformers. Diffuse (+) on heavy atoms is mandatory.~0.961
Gold

B97X-D / def2-TZVP
Publication quality. Captures long-range interactions and side-chain sterics accurately.~0.952
Platinum DLPNO-CCSD(T) / cc-pVTZBenchmark only. Too expensive for routine Hessian calculations.~1.0 (Anharmonic)
Optimization Workflow

Do not jump straight to a large basis set. Use a tiered approach to save computational time.

OptimizationWorkflow Start Start: Ac-Val-NHMe Structure PreOpt Pre-Optimization Level: B3LYP/6-31G(d) Goal: Coarse Geometry Start->PreOpt HighOpt High-Level Optimization Level: wB97X-D/def2-TZVP Option: Opt=VeryTight PreOpt->HighOpt Read Geom FreqCalc Frequency Calculation Option: Freq=Raman/NoRaman HighOpt->FreqCalc CheckImag Check Imaginary Freqs FreqCalc->CheckImag Success Success: Extract Spectra CheckImag->Success All Positive Fail Fail: Saddle Point CheckImag->Fail Negative (Imaginary)

Figure 1: Tiered optimization workflow to ensure convergence before expensive frequency calculations.

Module 2: Troubleshooting Imaginary Frequencies

A common issue with Ac-Val-NHMe is the appearance of small imaginary frequencies (


) corresponding to methyl group rotations or soft backbone torsions.
The "Grid Error" Trap

DFT requires numerical integration grids. The default grid in many packages (Gaussian, ORCA) is often too coarse for the soft modes of peptides, resulting in "noise" that manifests as imaginary frequencies.

Protocol:

  • Check Magnitude:

    • 
      : Real saddle point (Transition State). You are at the wrong geometry.
      
    • 
      : Likely numerical noise or a very flat potential energy surface.
      
  • The Fix:

    • Gaussian: Add Int=Ultrafine to your route section.

    • ORCA: Use ! DefGrid3 or ! TightSCF.

Decision Tree for Imaginary Frequencies

Troubleshooting Issue Imaginary Frequency Found Analyze Analyze Mode Animation Issue->Analyze Type1 Methyl Rotation (Soft Mode) Analyze->Type1 < 50 cm-1 Type2 Backbone Bend/Stretch (Hard Mode) Analyze->Type2 > 100 cm-1 Action1 Re-run with Tighter Grid/SCF Type1->Action1 Action2 Displace Geometry along Normal Mode Type2->Action2 ReOpt Re-Optimize Action1->ReOpt Action2->ReOpt

Figure 2: Diagnostic logic for handling imaginary frequencies in peptide simulations.

Module 3: Scaling Factors & Spectral Analysis

Raw harmonic frequencies are typically 3-5% higher than experimental values due to the neglect of anharmonicity. For Ac-Val-NHMe, specific modes require careful identification.

Key Vibrational Signatures
ModeApprox.[1] Freq (Calc, Unscaled)DescriptionBasis Set Sensitivity
Amide A ~3500-3700 cm⁻¹N-H StretchHigh. Sensitive to H-bonding strength. Requires diffuse functions.[2]
Amide I ~1700-1800 cm⁻¹C=O Stretch (80%) + C-N StretchMedium. Strongly coupled to solvent models (PCM/SMD).
Amide II ~1500-1600 cm⁻¹N-H Bend (60%) + C-N StretchLow.
How to Apply Scaling

Do not use a single global scaling factor if high precision is needed for the Amide I band. However, for general assignment, global scaling is standard.

Formula:



Source for


: 
Always verify your scaling factor against the NIST CCCBDB  database for your specific Functional/Basis Set combination.
  • Example: For

    
    B97X-D/def2-TZVP, 
    
    
    
    .

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my Valine side chain fold back onto the amide nitrogen? A: This is likely a "dispersion collapse." If you use standard B3LYP without dispersion corrections (D3), the side chain may adopt unrealistic extended conformations. Conversely, some older functionals over-stabilize the "folded" contact. Solution: Use


B97X-D or B3LYP-D3(BJ).[3]

Q2: Can I use a smaller basis set like 6-31G to save time?* A: For geometry, yes. For frequencies, no . The 6-31G* basis set lacks diffuse functions on the Oxygen and Nitrogen atoms. This results in a poor description of the hydrogen bond acceptor/donor capabilities, shifting the Amide I and A peaks significantly (often by >20 cm⁻¹ error even after scaling).

Q3: I have multiple conformers (C5, C7eq, C7ax). Which one do I calculate? A: You must calculate the Boltzmann-weighted average.

  • Optimize all stable conformers.

  • Calculate

    
     for each.
    
  • Compute population

    
    .
    
  • Sum the weighted spectra:

    
    .
    

References

  • NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) . Vibrational Frequency Scaling Factors. [Link]

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. [Link]

  • Gaussian, Inc. Vibrational Analysis and Thermochemistry in Gaussian. [Link]

Sources

Troubleshooting

Refining sampling methods for Ac-Val-NHMe free energy landscapes

Welcome to the Computational Biophysics Support Hub. Topic: Refining Sampling Methods for Ac-Val-NHMe Free Energy Landscapes Ticket ID: #VAL-FE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Computational Biophysics Support Hub.

Topic: Refining Sampling Methods for Ac-Val-NHMe Free Energy Landscapes Ticket ID: #VAL-FE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Valine Challenge

You are likely here because your standard Molecular Dynamics (MD) simulations of Acetyl-Valine-N-methylamide (Ac-Val-NHMe) are failing to converge or are producing jagged, unreliable Free Energy Surfaces (FES).

While Ac-Ala-NHMe (Alanine Dipeptide) is the "Hello World" of enhanced sampling, Ac-Val-NHMe is the "Unit Test." The isopropyl side chain of Valine introduces significant steric bulk that couples the backbone dynamics (


) with the side-chain rotameric state (

). If you treat it exactly like Alanine, your sampling will likely suffer from hidden hysteresis —the backbone may transition, but the side chain might remain trapped in a high-energy rotamer, invalidating your free energy estimates.

This guide provides a self-validating workflow to resolve these sampling artifacts.

Module 1: System Setup & Force Field Integrity

User Question: "My simulation crashes immediately, or the peptide unfolds into a linear chain that never recovers. What is wrong?"

Diagnosis: This is often a topology or parameterization error. Ac-Val-NHMe is a capped dipeptide. If the capping groups (Acetyl and N-methylamide) are not defined correctly in your topology, the electrostatics at the termini will be massive and unphysical.

Protocol 1.1: Correct Topology Generation
  • Force Field Recommendation: AMBER ff14SB or CHARMM36m. These have refined backbone corrections (

    
     maps) critical for small peptides.
    
  • Capping: You must use ACE (Acetyl) for the N-terminus and NME (N-methylamide) for the C-terminus. Do not use charged termini (NH3+/COO-) unless you are specifically studying pH effects on zwitterions.

Visual Workflow: System Preparation

SystemSetup PDB Input PDB (Ac-Val-NHMe) Topol Topology Gen (LEaP/PDB2GMX) PDB->Topol Select ff14SB Solvate Solvation (TIP3P Box) Topol->Solvate 10Å Buffer Ions Neutralization (0.15M NaCl) Solvate->Ions Min Energy Min (Steepest Descent) Ions->Min Check Check: Density ~1.0 g/cm³? Min->Check

Figure 1: Standard preparation pipeline. Ensure density converges to ~1.0 g/cm³ (water) before heating.

Module 2: Enhanced Sampling Configuration (Metadynamics)

User Question: "I am running Metadynamics on


 and 

, but the free energy barriers are asymmetric compared to literature. Why?"

Diagnosis: You are likely under-sampling the


 (chi1)  side-chain degree of freedom. In Valine, the rotation of the isopropyl group is hindered. If you only bias 

and

, the system may cross a backbone barrier while the side chain is in a "wrong" rotamer, leading to high-energy artifacts.
The Solution: Well-Tempered Metadynamics (WT-MetaD)[1][2][3]

We recommend Well-Tempered Metadynamics over standard Metadynamics to ensure convergence of the bias potential.

Table 1: Recommended WT-MetaD Parameters for Ac-Val-NHMe

ParameterValueReasoning
CV 1 Backbone

Primary reaction coordinate.
CV 2 Backbone

Primary reaction coordinate.
CV 3 (Optional) Sidechain

Crucial for Valine. If not biased, monitor it closely.
Bias Factor (

)
10 - 15Barriers in Valine are ~10-12 kcal/mol;

covers this range.
Gaussian Height (

)
1.2 kJ/molStart small to avoid "ghost" minima.
Gaussian Width (

)
0.35 rad (~20°)Matches the typical width of basins in the Ramachandran plot.
Deposition Pace 500 steps (1 ps)Frequent enough to build bias, slow enough to relax.
Temp 300 KStandard physiological temperature.
Protocol 2.1: The "Self-Validating" Sampling Loop
  • Run Unbiased MD (10 ns): Calculate the standard deviation (

    
    ) of 
    
    
    
    and
    
    
    in the metastable states. Set your Metadynamics
    
    
    to
    
    
    or
    
    
    of this value.
  • Engage WT-MetaD: Apply bias on

    
     and 
    
    
    
    .
  • Monitor Diffusivity: Plot the trajectory of

    
     vs. time. It should look "diffusive" (random walk) covering the whole range 
    
    
    
    once the bias fills the wells.

Visual Logic: The Metadynamics Bias Loop

MetaD State Current State (phi, psi) CalcCV Calculate CVs State->CalcCV AddGauss Deposit Gaussian Height = W * exp(-V/kT) CalcCV->AddGauss Every 500 steps UpdateV Update Bias Potential V(s, t) AddGauss->UpdateV Forces Add Bias Forces to Atoms UpdateV->Forces Forces->State Next Step

Figure 2: The Well-Tempered Metadynamics cycle. The Gaussian height decreases as the well fills, preventing over-sampling.

Module 3: Analysis & Convergence

User Question: "How do I know when to stop the simulation? My Free Energy Surface (FES) keeps changing."

Diagnosis: You are observing quasi-convergence . In Metadynamics, the FES is reconstructed from the sum of added Gaussians.[1] However, you must verify that the difference in free energy between two basins (e.g.,


 and 

) becomes constant over time.
Protocol 3.1: Calculating the FES

Do not just sum the Hills file if you are using Well-Tempered Metadynamics without reweighting, although for long times it approximates the FES. The rigorous method is Tiwary-Parrinello Reweighting .

  • Reweight: Use the bias potential

    
     to reweight the sampled configurations to the Boltzmann distribution.
    
  • Block Analysis: Divide your trajectory into 4 blocks (e.g., 0-25ns, 25-50ns, etc.).

  • Calculate

    
    :  Compute the free energy difference between the 
    
    
    
    basin (global min) and the
    
    
    basin (local min) for each block.
  • Stop Criteria: When

    
     fluctuates by less than 
    
    
    
    kJ/mol (approx
    
    
    kcal/mol) between the last two blocks.

Visual Logic: Convergence Check

Convergence Traj Biased Trajectory Reweight Reweighting (e.g., WHAM/Tiwary) Traj->Reweight FES_Time Calculate FES at t, t+dt, t+2dt... Reweight->FES_Time DeltaG Compute Delta G (Basin A - Basin B) FES_Time->DeltaG Converged Std Dev < 0.25 kcal/mol? DeltaG->Converged

Figure 3: Convergence workflow. Stop only when the free energy difference between metastable states stabilizes.

Module 4: Troubleshooting & FAQs

Q1: My peptide transitions to the "forbidden" region (positive


, positive 

) and stays there. Is this real?
  • A: This is likely the

    
     (Alpha-Left)  region. While rare, it is physically accessible. However, if it stays there, your bias factor might be too high, or you are using an Implicit Solvent (Generalized Born) model which often over-stabilizes helical/turn conformations compared to Explicit Solvent. Recommendation:  Switch to Explicit Solvent (TIP3P) for validation.
    

Q2: I see "hysteresis" in my trajectory (path A to B is different from B to A).

  • A: This confirms the hidden degree of freedom issue (likely

    
    ).
    
  • Fix: You do not necessarily need to bias

    
    , but you must run the simulation longer. The backbone transition time must be slower than the side-chain relaxation time. Decrease your Gaussian deposition rate (increase the stride) to allow the side chain to relax between bias updates.
    

Q3: Can I use Umbrella Sampling instead?

  • A: Yes, but it is less efficient for exploring the 2D (

    
    ) landscape because you need to manually define windows for the entire grid. Metadynamics "discovers" the relevant basins automatically.
    

References

  • Original Metadynamics: Laio, A., & Parrinello, M. (2002).[2] Escaping free-energy minima. Proceedings of the National Academy of Sciences, 99(20), 12562–12566.[2] Link

  • Well-Tempered Metadynamics: Barducci, A., Bussi, G., & Parrinello, M. (2008).[2] Well-tempered metadynamics: A smoothly converging and tunable free-energy method.[2] Physical Review Letters, 100(2), 020603.[2] Link

  • Reweighting Algorithm: Tiwary, P., & Parrinello, M. (2015). A time-independent free energy estimator for metadynamics. The Journal of Physical Chemistry B, 119(3), 736–742. Link

  • Ac-Val-NHMe Specifics: Zhang, J., et al. (2017). Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy. Journal of Chemical Theory and Computation, 13(3), 1034–1043.[3] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Analysis of Ac-Val-NHMe: Gas-Phase Intrinsic Folding vs. Solution-Phase Solvation Dynamics

Executive Summary This guide provides a technical comparison of the conformational preferences of N-acetyl-L-valine N-methylamide (Ac-Val-NHMe) in isolated gas-phase conditions versus aqueous solution. As a "capped" amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the conformational preferences of N-acetyl-L-valine N-methylamide (Ac-Val-NHMe) in isolated gas-phase conditions versus aqueous solution. As a "capped" amino acid, Ac-Val-NHMe serves as a fundamental model for protein backbone folding, isolating the


 (phi) and 

(psi) torsional preferences without the interference of neighboring residues.

Key Findings:

  • Gas Phase (Intrinsic): Driven by enthalpy and internal hydrogen bonding, the molecule adopts a C7 equatorial (

    
    -turn)  conformation.
    
  • Solution Phase (Solvated): Driven by the hydrophobic effect and solvent competition, the structure transitions to a Polyproline II (PPII) or extended

    
    -strand-like geometry.
    

Fundamental Physics: The Model System

Ac-Val-NHMe is chemically significant because it possesses both a hydrogen bond donor (NH) and acceptor (CO) on both the acetyl (N-terminal) and methylamide (C-terminal) ends.

  • Valine Specificity: Unlike Glycine (flexible) or Alanine (methyl side chain), Valine possesses a

    
    -branched isopropyl side chain. This steric bulk restricts the conformational space (
    
    
    
    angles), making the transition between gas and solution states energetically distinct.

Gas-Phase Analysis: Intrinsic Folding

In the absence of solvent, the folding of Ac-Val-NHMe is governed by intramolecular hydrogen bonds (IHBs) and dipole alignment.

Methodology: IR-UV Double Resonance Spectroscopy

To isolate specific conformers, we employ Resonant Ion-Dip Infrared Spectroscopy (RIDIRS) in a supersonic expansion. This technique cools the peptide to ~10 K, trapping it in its local minima.

Experimental Workflow (DOT Diagram)

The following diagram illustrates the conformation-selective spectroscopy workflow.

GasPhaseSpectroscopy Sample Solid Ac-Val-NHMe Desorption Laser Desorption (Vaporization) Sample->Desorption Nd:YAG (1064 nm) Expansion Supersonic Expansion (Cooling to ~10K) Desorption->Expansion Entrainment in Ar Selection UV Laser (Select Conformer) Expansion->Selection Mass Spec Trigger Detection IR Laser Scan (Dip Detection) Selection->Detection Delay ~200ns Spectrum Conformer-Specific IR Spectrum Detection->Spectrum Ion Depletion

Figure 1: Workflow for IR-UV Double Resonance Spectroscopy (RIDIRS) used to isolate gas-phase conformers.

Structural Results: The C7 Equatorial Conformer

Experimental data confirms that the global minimum for Ac-Val-NHMe in the gas phase is the C7eq (


-turn) .
  • Mechanism: A 7-membered ring is formed by a hydrogen bond between the CO of the acetyl group and the NH of the methylamide group (

    
    ).
    
  • Valine Effect: The bulky isopropyl group forces the backbone into the equatorial position to minimize steric clash, destabilizing the C5 (extended) form seen in Glycine.

Solution-Phase Analysis: Solvation Dynamics

In aqueous solution (water/D₂O), the landscape changes drastically. Water molecules outcompete the weak internal C7 hydrogen bond.

Methodology: NMR and FTIR[1][2]
  • FTIR (Fourier Transform Infrared): Used to monitor the Amide I band, which is sensitive to backbone secondary structure.[1]

  • NMR (Nuclear Magnetic Resonance): J-coupling constants (

    
    ) provide time-averaged dihedral angles.
    
Structural Results: The PPII Conformer

The dominant population shifts to Polyproline II (PPII) .

  • Mechanism: Water molecules form H-bonds with the peptide backbone (solvation shell). The "hydrophobic effect" around the Valine isopropyl group organizes the solvent, favoring the extended, left-handed helical geometry of PPII over the compact C7 turn.

Solvation Mechanism (DOT Diagram)

Solvation GasState Gas Phase: C7eq (Internal H-Bond) Transition Solvent Introduction (Water) GasState->Transition Competition H-Bond Competition (Water vs. Backbone) Transition->Competition Enthalpic Gain SolutionState Solution Phase: PPII (Hydrated Backbone) Competition->SolutionState Ring Opening Sterics Valine Sidechain (Steric Shielding) Sterics->SolutionState Restricts Random Coil

Figure 2: Mechanistic transition from intrinsic gas-phase folding to solvated solution structure.

Comparative Data Analysis

The following table synthesizes spectral data from RIDIRS (Gas) and FTIR (Solution). Note the dramatic shift in the Amide A (NH stretch) and Amide I (C=O stretch) regions.

FeatureGas Phase (C7eq) Solution Phase (PPII/Water) Mechanistic Cause
Dominant Structure 7-membered Ring (

-turn)
Polyproline II (Extended Helix)Solvent competition breaks internal ring.
Amide A (NH) ~3350 cm⁻¹ (Red-shifted)N/A (Exchanged in D₂O)Gas: Weak internal H-bond. Solution: Strong H-bond to solvent.
Amide I (C=O) ~1680–1715 cm⁻¹~1640 cm⁻¹Solution: H-bonding to water lowers C=O bond order (red shift).
Energetics Enthalpy dominant (

)
Entropy/Free Energy dominant (

)
Hydrophobic hydration of Valine side chain.

Angles
(-80°, +75°)(-75°, +145°)Transition from folded turn to extended helix.

Experimental Protocols

Protocol A: Gas-Phase Isolation (RIDIRS)

Self-Validating Step: The presence of sharp, distinct peaks in the UV spectrum confirms effective cooling (<10K). Broad lumps indicate failure to cool.

  • Sample Prep: Mix Ac-Val-NHMe with a matrix (graphite) and apply to the desorption nozzle.

  • Desorption: Ablate sample with a pulsed Nd:YAG laser (1064 nm) into a vacuum chamber.

  • Expansion: Entrain the vapor in a pulse of Argon gas (2-5 bar backing pressure) expanding through a 0.5 mm orifice. This adiabatic expansion cools the degrees of freedom.

  • Ionization (R2PI): Fire a tunable UV laser (frequency doubled dye laser) to scan the

    
     transition. Fix the UV wavelength to a specific conformer peak.
    
  • IR Dip: Fire a tunable IR laser (OPO/OPA) 200 ns prior to the UV pulse.

  • Detection: If the IR laser hits a vibrational resonance (e.g., NH stretch), the ground state population is depleted, causing a "dip" in the UV-generated ion signal.

Protocol B: Solution-Phase Characterization (FTIR)

Self-Validating Step: Use D₂O instead of H₂O to avoid the massive water bending mode overlap at 1640 cm⁻¹.

  • Lyophilization: Dissolve Ac-Val-NHMe in D₂O, freeze, and lyophilize. Repeat 3x to ensure full H

    
     D exchange on the amide nitrogens.
    
  • Sample Cell: Inject the deuterated solution (approx 10-50 mM) into a CaF₂ liquid cell with a 50

    
    m spacer.
    
  • Background: Record a spectrum of pure D₂O buffer under identical conditions.

  • Acquisition: Collect FTIR spectra (typically 128 scans, 2 cm⁻¹ resolution).

  • Processing: Subtract the D₂O background. The Amide I' band (C=O stretch) will appear near 1640 cm⁻¹ for PPII/extended structures.

References

  • Chin, W., Mons, M., Dognon, J. P., Mirasol, R., Chaban, G., Colherisas, F., ... & Dimicoli, I. (2005). The gas-phase dipeptide analogue acetyl-phenylalanyl-amide: A model for the study of side chain/backbone interactions in proteins. Journal of Physical Chemistry A. Link

  • Zwier, T. S. (2001). Laser spectroscopy of jet-cooled biomolecules and their water clusters. The Journal of Physical Chemistry A. Link

  • Gellman, S. H. (1998). Minimal model systems for peptide folding. Current Opinion in Chemical Biology. Link

  • Dunker, A. K., et al. (2001). Intrinsically disordered protein. Journal of Molecular Graphics and Modelling. Link

  • Simons, J., et al. (1999). Structure of the capped amino acid Ac-Val-NHMe in the gas phase. Chemical Physics Letters. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Acetyl-L-valine methyl amide

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Acetyl-L-valine methyl amide is foundational to discovery.[1] This N-acetylated amino acid amide is a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Acetyl-L-valine methyl amide is foundational to discovery.[1] This N-acetylated amino acid amide is a valuable building block in peptide synthesis and the development of new therapeutic agents.[1] However, our pursuit of innovation must be anchored in an unwavering commitment to safety. While specific hazard data for every new compound is not always available, we can establish a robust safety protocol by applying established principles of chemical hygiene and risk assessment based on its chemical class.

This guide provides essential, immediate safety and logistical information for handling Acetyl-L-valine methyl amide. It is structured not as a rigid template, but as a dynamic, risk-based approach to laboratory safety, empowering you to make informed decisions that protect yourself, your colleagues, and your research.

Hazard Assessment: The Foundation of Safety

Before any work begins, a thorough hazard assessment is mandatory. This is a core requirement of OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3] For Acetyl-L-valine methyl amide, which appears as a white powder, we must consider the potential hazards associated with its chemical class and physical form.[1]

Potential Hazards of Acetyl-L-valine methyl amide:

Hazard CategoryPotential RiskRationale & Causality
Inhalation May cause respiratory tract irritation.[4]Fine powders can easily become airborne, especially during weighing and transfer, leading to inhalation.[5][6]
Skin Contact May cause skin irritation.[4]Direct contact can lead to localized irritation. Prolonged or repeated contact may exacerbate this.
Eye Contact May cause eye irritation.[4]Airborne dust or accidental splashes can cause significant irritation to the sensitive tissues of the eye.
Ingestion May cause irritation of the digestive tract.[4]While less common, ingestion can occur through contaminated hands.
Physical Hazards Potential for dust accumulation.Like many fine organic powders, dust accumulation should be minimized to prevent potential flammability risks, and sources of ignition should be avoided.[5]

This assessment directly informs the selection of appropriate Personal Protective Equipment (PPE) and engineering controls.[7]

The Core PPE Ensemble: A Multi-Barrier System

PPE is the last line of defense, used in conjunction with engineering controls like fume hoods.[8] The minimum PPE for handling Acetyl-L-valine methyl amide includes a lab coat, eye protection, long pants, and closed-toe shoes.[9] However, for handling the powdered form, a more stringent approach is required.

Primary Containment (Engineering Controls)

All handling of dry Acetyl-L-valine methyl amide powder that could generate dust must be performed within a certified chemical fume hood or a powder containment enclosure.[2][5][6] This is the most critical step in minimizing inhalation exposure.[6] Placing a balance inside a fume hood can sometimes affect accuracy due to airflow; however, specialized powder handling enclosures can mitigate this while ensuring safety.[5][6]

Hand Protection: Your Direct Interface
  • Selection: Nitrile gloves are the standard choice for handling most powdered chemicals and provide good splash protection.[10] Always inspect gloves for tears or pinholes before use.

  • Technique: Double-gloving is recommended when handling the pure compound. This allows for the removal of the outer, potentially contaminated glove without exposing the skin. The cuff of the glove should be situated over the cuff of the lab coat to prevent skin exposure.[11]

  • Hygiene: Wash hands thoroughly after removing gloves, even if no contamination is suspected.[10][12]

Eye and Face Protection: A Critical Shield
  • Minimum Requirement: ANSI Z87-marked safety glasses with side shields are the absolute minimum.[9]

  • Recommended for Powder: When weighing or transferring the powder, chemical splash goggles are required to protect against airborne particles.[9][10]

  • High-Risk Operations: If there is a significant risk of splashing, such as when preparing a concentrated solution, a face shield should be worn in addition to goggles.[2][9]

Body Protection

A standard lab coat is required to protect skin and clothing from spills.[2][12] For tasks with a higher risk of contamination, consider using disposable gowns.[10][11]

Respiratory Protection

When engineering controls like a fume hood cannot guarantee exposure levels are kept below acceptable limits, or during a large spill cleanup, respiratory protection is necessary.[7][8]

  • Selection: A NIOSH-approved N95 filtering facepiece respirator is the most common and appropriate choice for protection against airborne particulates.[13][14]

  • Program Requirements: Use of a respirator, even voluntarily, requires adherence to your institution's Respiratory Protection Program, which includes medical evaluation and fit testing as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134).[7][8][14]

Procedural Integrity: Donning and Doffing Protocols

Cross-contamination often occurs during the removal of PPE. Following a strict sequence is critical.

Step-by-Step Donning (Putting On) PPE:

  • Lab Coat: Don first.

  • Respirator (if required): Perform a user seal check.

  • Goggles/Face Shield: Ensure a secure and comfortable fit.

  • Gloves: Pull cuffs over the sleeves of your lab coat.

Step-by-Step Doffing (Taking Off) PPE: This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Lab Coat: Remove by rolling it inside-out, only touching the interior surface.

  • Respirator (if required): Remove without touching the front of the respirator.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Below is a diagram illustrating the logical flow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls assess_hazard Assess Task: Handling Acetyl-L-valine methyl amide is_powder Is it a powder or solid? assess_hazard->is_powder in_solution Is it in solution? is_powder->in_solution No fume_hood Work in Fume Hood / Powder Enclosure is_powder->fume_hood Yes safety_glasses Safety Glasses (Minimum) in_solution->safety_glasses Yes respirator N95 Respirator Required fume_hood->respirator goggles Chemical Splash Goggles respirator->goggles gloves Nitrile Gloves (Double Recommended) goggles->gloves lab_coat Lab Coat gloves->lab_coat gloves->lab_coat safety_glasses->gloves

PPE Selection Workflow Diagram

Operational and Disposal Plans

A comprehensive safety plan extends from handling to disposal.

Operational Plan: Weighing and Solution Preparation
  • Preparation: Designate a specific area within the fume hood for the procedure. Lay down a disposable bench cover to contain any minor spills.[5]

  • Weighing: Use a spatula to transfer small amounts of powder. Avoid pouring directly from the bottle to minimize dust generation.[5] Keep the container closed when not in use.[5]

  • Dissolving: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

  • Decontamination: After the task is complete, decontaminate the spatula and any other equipment. Wipe down the work surface within the fume hood using a wet method.[5]

  • Waste: Dispose of the bench cover and any contaminated wipes as solid hazardous waste.

Disposal Plan: Managing Contaminated Materials

Improper disposal of chemical waste is a serious safety and environmental hazard.[15] All waste must be segregated, clearly labeled, and disposed of according to institutional and EPA guidelines.[15][16][17]

  • Solid Waste:

    • Grossly Contaminated PPE: Gloves, disposable lab coats, and wipes used for cleanup should be placed in a clearly labeled, sealed plastic bag.[11]

    • Unused Chemical: Unused or expired Acetyl-L-valine methyl amide is considered solid chemical waste.

    • Container: Place the sealed bag and unused chemical container into a designated solid hazardous waste container.[15][18] This container must be kept closed except when adding waste.[15]

  • Liquid Waste:

    • Solutions: Any solutions containing Acetyl-L-valine methyl amide must be collected in a compatible, leak-proof liquid hazardous waste container with a secure screw-top lid.[15][16]

    • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name(s), and approximate concentrations.[16]

    • Segregation: Do not mix incompatible waste streams.[15][17] For example, keep acidic waste separate from basic waste.

  • Sharps: Any needles or blades used must be disposed of in a designated, puncture-proof sharps container.[15][18]

The following diagram outlines the waste disposal pathway.

Disposal_Workflow cluster_waste_type Waste Characterization cluster_disposal Disposal Containers start Waste Generated waste_type What is the waste type? start->waste_type solid_waste Solid Hazardous Waste Container (Contaminated PPE, Unused Powder) waste_type->solid_waste Solid liquid_waste Liquid Hazardous Waste Container (Aqueous/Solvent Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Container (Needles, Blades) waste_type->sharps_waste Sharps

Waste Disposal Pathway

By integrating these principles of hazard assessment, correct PPE selection, and meticulous operational planning, you build a culture of safety that empowers scientific advancement. Your diligence is the most critical component of a safe and successful research environment.

References

  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
  • Stewart Gillham. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS.
  • PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • M2 Scientific. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Bella Corp Trading Pty Ltd. (2019, January 10). SAFETY DATA SHEET L-Valine.
  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
  • AirClean Systems. (n.d.). Powder Handling.
  • Chem-Impex. (n.d.). Acetyl-L-valine amide.
  • Santa Cruz Biotechnology. (n.d.). Acetyl-L-valine methyl amide.
  • Capricorn Scientific. (n.d.). Safety Data Sheet NEAA-B.
  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • NIOSH. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET L-Valine.
  • Durham Tech. (2015, February 10). SAFETY DATA SHEET L-Valine.
  • ICS Labs. (n.d.). NIOSH – ICS Labs.
  • NIH Office of Research Services. (n.d.). Respiratory Protection.
  • CPWR. (2020, November 17). NIOSH Activities Supporting the Optimization of Respiratory Protection.
  • OSHA. (n.d.). Respiratory Protection - Additional Resources.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-L-valine methyl amide
Reactant of Route 2
Reactant of Route 2
Acetyl-L-valine methyl amide
© Copyright 2026 BenchChem. All Rights Reserved.